4-Ethoxy-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPFTRNWHJZQNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

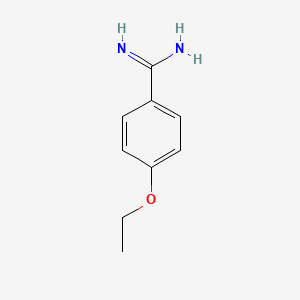

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407788 |

Source

|

| Record name | 4-Ethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25412-71-9 |

Source

|

| Record name | 4-Ethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxy-benzamidine as a Serine Protease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine proteases represent a ubiquitous class of enzymes crucial to a vast array of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of 4-Ethoxy-benzamidine, a small molecule inhibitor belonging to the well-established benzamidine class of serine protease inhibitors. While the inhibitory potential of substituted benzamidines is extensively documented, this guide focuses on the unique considerations for the 4-ethoxy derivative. We will delve into the mechanistic principles of serine protease inhibition by benzamidines, provide a detailed, field-proven protocol for its chemical synthesis, and outline robust methodologies for its characterization as a competitive inhibitor. This document is intended to serve as a comprehensive resource for researchers seeking to utilize or further investigate this compound in their drug discovery and development endeavors.

The Critical Role of Serine Proteases in Health and Disease

Serine proteases are a family of proteolytic enzymes characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, within their active site.[1] This triad orchestrates a nucleophilic attack on the peptide bond of their substrates, leading to cleavage. These enzymes are integral to a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and immunity.[2]

However, the potent activity of serine proteases necessitates stringent regulation. Dysregulation of their activity can lead to a cascade of pathological events, contributing to diseases such as thrombosis, cancer, and various inflammatory disorders.[3] Consequently, the development of specific and effective serine protease inhibitors is a cornerstone of modern therapeutic research.[4]

Benzamidines: A Privileged Scaffold for Serine Protease Inhibition

Benzamidine and its derivatives are a well-established class of competitive inhibitors for serine proteases, particularly trypsin-like enzymes that cleave after basic amino acid residues.[5] The positively charged amidinium group of the benzamidine moiety mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of these proteases. This interaction physically occludes the active site, preventing substrate binding and subsequent catalysis.[6]

The inhibitory potency and selectivity of benzamidine derivatives can be modulated by substitutions on the benzene ring.[3] These substitutions can influence the inhibitor's hydrophobicity, electronic properties, and steric interactions with regions of the enzyme outside the primary specificity pocket, thereby fine-tuning its binding affinity and selectivity for different serine proteases.[3]

The Role of the 4-Ethoxy Group

The introduction of a 4-ethoxy group to the benzamidine scaffold is expected to influence its inhibitory properties in several ways:

-

Hydrophobicity: The ethoxy group increases the overall hydrophobicity of the molecule compared to unsubstituted benzamidine. This can lead to enhanced binding interactions with hydrophobic pockets on the surface of the target protease.[3]

-

Electron-Donating Properties: The oxygen atom of the ethoxy group is electron-donating, which can influence the electronic environment of the benzene ring and potentially modulate the pKa of the amidinium group, affecting its interaction with the enzyme's active site.[3]

-

Hydrogen Bonding: The oxygen atom can also act as a hydrogen bond acceptor, potentially forming additional interactions with the enzyme surface to increase binding affinity.

While specific quantitative structure-activity relationship (QSAR) data for this compound is not extensively available in the public domain, the established principles of benzamidine-based inhibition strongly support its potential as a potent and specific serine protease inhibitor.[3][7]

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound is most effectively achieved through a two-step process starting from 4-hydroxybenzonitrile, followed by a Pinner reaction. This method is adaptable from established procedures for similar alkoxy-substituted benzamidines.[1][8]

Synthesis Workflow

Caption: Synthesis workflow for this compound hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Ethoxybenzonitrile

-

To a stirred solution of 4-hydroxybenzonitrile (1 equivalent) in acetone, add anhydrous potassium carbonate (3 equivalents).

-

Add ethyl bromide (1.5 equivalents) dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-ethoxybenzonitrile.

-

Purify the crude product by column chromatography or recrystallization to yield pure 4-ethoxybenzonitrile.

Step 2: Synthesis of this compound hydrochloride (Pinner Reaction)

-

Dissolve the purified 4-ethoxybenzonitrile (1 equivalent) in a minimal amount of anhydrous ethanol in a flask equipped with a drying tube.[9]

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation.[9][10] A white precipitate of the ethyl 4-ethoxybenzimidate hydrochloride (Pinner salt) will form.

-

Seal the flask and allow it to stand at 4°C for 48 hours to ensure complete formation of the Pinner salt.[10]

-

Isolate the Pinner salt by filtration in a dry environment and wash with anhydrous diethyl ether.

-

Suspend the dry Pinner salt in anhydrous ethanol.

-

Bubble dry ammonia gas through the suspension with stirring for 3-4 hours.[10]

-

Filter the reaction mixture to remove the precipitated ammonium chloride.

-

Evaporate the ethanolic filtrate under reduced pressure.

-

Recrystallize the resulting solid from ethanol/ether to obtain pure this compound hydrochloride.

Characterization of this compound as a Serine Protease Inhibitor

A thorough characterization of this compound's inhibitory activity involves determining its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) against a panel of serine proteases.

General Assay Principle

The inhibitory activity of this compound can be assessed using a chromogenic or fluorogenic substrate for the target serine protease. The enzyme cleaves the substrate, releasing a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically. In the presence of an inhibitor, the rate of substrate cleavage is reduced.

Experimental Workflow for Inhibition Assays

Caption: General workflow for serine protease inhibition assay.

Detailed Protocol for Determining IC50 and Ki

Materials:

-

Target serine protease (e.g., Trypsin, Thrombin, Plasmin)

-

Chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

This compound hydrochloride

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Stock Solutions:

-

Prepare a stock solution of the serine protease in the assay buffer.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).

-

Prepare a high-concentration stock solution of this compound hydrochloride in the assay buffer.

-

-

Inhibitor Dilution Series:

-

Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of each inhibitor dilution to triplicate wells. Include wells with buffer only (no inhibitor control) and wells with a known potent inhibitor (positive control).

-

Add a fixed amount of the serine protease solution to each well.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

-

Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance or fluorescence at appropriate wavelengths kinetically over a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

IC50 Determination:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition [(V₀_no_inhibitor - V₀_inhibitor) / V₀_no_inhibitor] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

-

-

Ki Determination (for competitive inhibition): [4][11]

-

Repeat the assay using multiple substrate concentrations in the presence of different fixed concentrations of this compound.

-

Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.

-

Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.[11]

-

The Ki can also be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

-

-

Expected Quantitative Data

The following table outlines the expected data to be generated from these experiments.

| Parameter | Description | Target Protease(s) |

| IC50 (µM) | The concentration of this compound that inhibits 50% of the enzyme's activity. | Trypsin, Thrombin, Plasmin, etc. |

| Ki (µM) | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | Trypsin, Thrombin, Plasmin, etc. |

| Mode of Inhibition | The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive). | Trypsin, Thrombin, Plasmin, etc. |

Applications in Research and Drug Development

This compound, as a reversible and competitive serine protease inhibitor, has several potential applications:

-

Tool Compound for Basic Research: It can be used to probe the function of specific serine proteases in cellular and in vitro models.[4]

-

Starting Point for Drug Discovery: The this compound scaffold can be further modified to improve potency, selectivity, and pharmacokinetic properties for the development of novel therapeutics.

-

Affinity Chromatography: Immobilized benzamidine derivatives are used for the purification of serine proteases.[4]

Conclusion

This compound represents a valuable tool for researchers in the field of serine protease biology and drug discovery. Its straightforward synthesis and the well-understood mechanism of action of the benzamidine class of inhibitors make it an attractive compound for investigation. The detailed protocols provided in this guide offer a robust framework for its synthesis and characterization, enabling its effective use in the laboratory. Further studies to elucidate its specific inhibitory profile against a broad panel of serine proteases will undoubtedly contribute to a deeper understanding of its therapeutic potential.

References

- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.

- Khan, Z., Shafique, M., Zeb, A., Jabeen, N., Naz, S. A., & Zubair, A. (2020). Exploring the Catalytic Significant Residues of Serine Protease Using Substrate-Enriched Residues and a Peptidase Inhibitor. Microbiology and Biotechnology Letters, 48(4), 478-489.

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937.

- CN103086920A - Novel synthetic method of o-ethoxyl benzamidine hydrochloride. (2013).

- Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633.

- CN106565541A - Synthesis method for benzamidine derivatives. (2017).

- Bihari, A., & Singh, R. (1980). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Journal of Theoretical Biology, 87(3), 547-557.

- Tsunematsu, H., Mizusaki, K., Hori, T., & Makisumi, S. (1984). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of biochemistry, 96(5), 1347-1356.

- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European journal of biochemistry, 6(4), 502-506.

- Dox, A. W. (1925). Acetamidine hydrochloride. Organic Syntheses, 5, 1.

- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.

- Pinner, A. (1883). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655.

-

Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Protease Assays. Assay Guidance Manual. Retrieved from [Link]

- Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic

- Membrane-Anchored Serine Proteases in Health and Disease. (2010).

-

What are Serine protease inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

- Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior. (2010).

- Inhibition of four human serine proteases by substituted benzamidines. (1983). Journal of medicinal chemistry, 26(9), 1308-1311.

- Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in molecular biosciences, 9, 987550.

-

The Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Dox, A. W. (1925). Benzamidine hydrochloride. Organic Syntheses, 5, 15.

- Roger, R., & Neilson, D. G. (1961).

- Watanabe, K., Kogoshi, N., Miki, H., & Torisawa, Y. (2009). Improved Pinner Reaction with CPME as a Solvent.

- Firnkes, R., & Brückner, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein journal of organic chemistry, 9, 1572-1577.

- Dox, A. W. (1925). Acetamidine hydrochloride. Organic Syntheses, 5, 1.

Sources

- 1. CN103086920A - Novel synthetic method of o-ethoxyl benzamidine hydrochloride - Google Patents [patents.google.com]

- 2. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 3. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hammer.purdue.edu [hammer.purdue.edu]

- 6. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. rcsb.org [rcsb.org]

- 8. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 9. Pinner Reaction [drugfuture.com]

- 10. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of 4-Ethoxy-benzamidine.

An In-depth Technical Guide to 4-Ethoxybenzamidine: Physicochemical Properties, Synthesis, and Applications

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 4-Ethoxybenzamidine. Moving beyond a simple data sheet, this guide synthesizes fundamental chemical principles with practical, field-proven insights to deliver a robust resource for laboratory applications. The structure of this guide is designed to logically flow from the molecule's core properties to its synthesis, analysis, and ultimate application, with an emphasis on the causality behind its chemical behavior and the protocols used to study it.

Introduction and Molecular Structure

4-Ethoxybenzamidine is an aromatic organic compound featuring a benzamidine core substituted with an ethoxy group at the para (4) position. The benzamidine moiety, C₆H₅C(NH)NH₂, is the simplest aryl amidine and is a critical pharmacophore in medicinal chemistry[1]. As a functional group, the amidine is strongly basic due to the delocalization of the positive charge across the two nitrogen atoms upon protonation. This high basicity, combined with its ability to form multiple hydrogen bonds, makes the benzamidine group an effective mimic of the guanidinium side chain of arginine.

This structural feature is the primary driver of its most well-documented application: the competitive inhibition of serine proteases like trypsin, thrombin, and plasmin, which have arginine specificity in their substrate binding pockets[2][3]. The ethoxy substitution at the para position modulates the molecule's lipophilicity and electronic properties, potentially influencing its potency, selectivity, and pharmacokinetic profile.

In laboratory and commercial settings, 4-Ethoxybenzamidine is most commonly handled as its hydrochloride salt (CAS No. 59855-69-5) to enhance stability and aqueous solubility[4].

Diagram 1: Chemical Structure of 4-Ethoxybenzamidine Hydrochloride

Physicochemical Properties

Direct experimental data for 4-Ethoxybenzamidine is not widely published. The following table summarizes key properties, including calculated values for the free base and data from closely related analogs like benzamidine hydrochloride for context.

| Property | Value (4-Ethoxybenzamidine Free Base) | Value (4-Ethoxybenzamidine HCl) | Notes and References |

| CAS Number | Not assigned | 59855-69-5 | The hydrochloride salt is the common commercial form.[4] |

| Molecular Formula | C₉H₁₂N₂O | C₉H₁₃ClN₂O | [4] |

| Molecular Weight | 164.21 g/mol | 200.66 g/mol | Calculated based on atomic weights.[4] |

| Appearance | Predicted: White to off-white solid | Predicted: White crystalline solid | Based on the appearance of benzamidine hydrochloride and other related aromatic amidines.[2] |

| Melting Point (°C) | Not determined | Not determined | For comparison, benzamidine HCl melts at ~169-173 °C.[5] 4-Methoxybenzonitrile (a precursor) melts at 57-59 °C.[6] |

| Boiling Point (°C) | Not determined | Not determined | Decomposes upon strong heating. For comparison, the related aldehyde, 4-ethoxybenzaldehyde, boils at 255 °C.[7] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (Ethanol, DMSO) | Soluble in water, ethanol | Amidine hydrochlorides are generally water-soluble. Benzamidine HCl is soluble in water (>15 mg/mL), ethanol, and DMSO.[2][8][9][10] |

| pKa (Conjugate Acid) | ~11.5 (Predicted) | - | The amidinium ion is strongly acidic (pKa ~11.5), making the free base strongly basic. Benzamidine's pKa is 11.6. |

Synthesis and Reactivity

The most reliable and established method for synthesizing aryl amidines from the corresponding nitriles is the Pinner reaction . This two-step process first involves the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) followed by ammonolysis to yield the target amidine hydrochloride.[11][12][13]

Diagram 2: Synthesis of 4-Ethoxybenzamidine HCl via the Pinner Reaction

Caption: A two-step workflow for the synthesis of 4-Ethoxybenzamidine HCl.

Experimental Protocol: Pinner Synthesis

Causality Statement: This protocol relies on anhydrous conditions. Water must be rigorously excluded from the first step because the Pinner salt intermediate is highly susceptible to hydrolysis, which would produce ethyl 4-ethoxybenzoate as an undesired byproduct, terminating the reaction.[13] Low temperatures are employed to prevent the thermodynamically unstable imidate hydrochloride from rearranging.[14]

Reagents and Equipment:

-

4-Ethoxybenzonitrile

-

Anhydrous Ethanol (EtOH)

-

Dry Hydrogen Chloride (HCl) gas or a solution of HCl in an anhydrous solvent (e.g., dioxane)

-

Anhydrous Ammonia (NH₃) gas

-

Anhydrous Diethyl Ether

-

Round-bottom flask with a gas inlet tube and drying tube

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Step-by-Step Methodology:

-

Pinner Salt Formation: a. Dissolve 4-ethoxybenzonitrile (1 eq.) in a minimal amount of anhydrous ethanol in a dry round-bottom flask equipped with a magnetic stir bar. b. Cool the solution to 0 °C in an ice bath. c. Bubble dry HCl gas through the stirred solution. Alternatively, add a saturated solution of HCl in anhydrous dioxane dropwise. Maintain the temperature at 0 °C. The reaction is exothermic. d. Continue the addition of HCl until the nitrile is fully consumed (monitor by TLC or IR spectroscopy, looking for the disappearance of the C≡N stretch at ~2230 cm⁻¹). The product, ethyl 4-ethoxybenzimidate hydrochloride, will often precipitate as a white solid. e. Seal the flask and allow it to stir at a low temperature (e.g., 4 °C) for 12-24 hours to ensure complete reaction.

-

Ammonolysis: a. Collect the Pinner salt by filtration, washing with cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the salt under vacuum. b. Suspend the dried Pinner salt in anhydrous ethanol. c. Cool the suspension to 0 °C and bubble anhydrous ammonia gas through the mixture until the solution is saturated. d. Seal the reaction vessel and stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by the consumption of the Pinner salt. e. Upon completion, ammonium chloride (a byproduct) is typically filtered off. f. The solvent is removed from the filtrate under reduced pressure to yield crude 4-Ethoxybenzamidine hydrochloride.

-

Purification: a. The crude product can be purified by recrystallization, typically from an ethanol/ether solvent system.

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following section details the expected spectral characteristics and provides a general protocol for analysis.

Predicted Spectral Characteristics

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethoxy Group: A triplet at ~1.4 ppm (3H, -O-CH₂-CH₃ ) and a quartet at ~4.1 ppm (2H, -O-CH₂ -CH₃). The splitting pattern is a classic example of ethyl group coupling.

-

Aromatic Protons: Two doublets in the aromatic region (~7.0-8.0 ppm). The protons ortho to the ethoxy group will be a doublet at ~7.0 ppm, while the protons ortho to the amidine group will be a doublet further downfield at ~7.8 ppm, due to the electron-withdrawing nature of the amidinium cation.

-

Amidine Protons (NH₂): Broad singlets between 8.5 and 9.5 ppm. The exact chemical shift and appearance are highly dependent on the solvent, concentration, and water content due to proton exchange.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethoxy Group: Two peaks in the aliphatic region, ~15 ppm (-O-CH₂-CH₃ ) and ~64 ppm (-O-CH₂ -CH₃).

-

Aromatic Carbons: Four distinct signals are expected. The carbon attached to the amidine group (C1) at ~128 ppm, the carbons ortho to the amidine (C2, C6) at ~130 ppm, the carbons meta to the amidine (C3, C5) at ~115 ppm, and the carbon attached to the ethoxy group (C4) at ~163 ppm.

-

Amidine Carbon: The quaternary carbon of the C(NH₂)₂⁺ group is expected to appear significantly downfield, around 165-170 ppm.[15]

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad, strong absorption in the range of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amidinium group.

-

C=N Stretch: A strong, sharp peak around 1650-1680 cm⁻¹, characteristic of the C=N double bond in the amidinium ion.

-

C-O Stretch: A strong absorption around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) for the aryl-alkyl ether linkage.

-

Aromatic C-H Bending: Characteristic peaks for para-disubstitution will appear in the fingerprint region, typically a strong band around 830-850 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the mass spectrum will show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to the protonated form of C₉H₁₂N₂O (m/z = 165.10).

-

Protocol for Spectroscopic Characterization

-

Sample Preparation: a. NMR: Dissolve 5-10 mg of the purified 4-Ethoxybenzamidine HCl in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes a wide range of compounds and its residual water peak does not obscure the aromatic region. b. IR: For solid samples, acquire a spectrum using an ATR (Attenuated Total Reflectance) accessory. Alternatively, prepare a KBr pellet. c. MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid to ensure protonation.

-

Data Acquisition: a. NMR: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz). b. IR: Record the spectrum over the range of 4000-400 cm⁻¹. c. MS: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: a. ¹H NMR: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling patterns (splitting) to assign protons to their respective positions in the molecule. b. ¹³C NMR: Identify the number of unique carbon environments. Use chemical shift prediction tables and data from HSQC spectra to assign each signal. c. IR: Assign the major absorption bands to the corresponding functional groups (N-H, C=N, C-O, etc.) to confirm their presence. d. MS: Confirm the mass of the molecular ion to verify the elemental composition. Analyze the fragmentation pattern if present.

Applications in Research and Drug Development

The primary utility of 4-Ethoxybenzamidine stems from the biological activity of its core structure.

-

Serine Protease Inhibition: Benzamidine and its derivatives are classic reversible, competitive inhibitors of serine proteases. They act as transition-state analogs, binding to the active site and preventing the cleavage of the natural substrate. This property is invaluable in biochemistry and cell biology for preventing proteolysis during protein purification and analysis.[16]

-

Drug Discovery Scaffold: The benzamidine moiety is a key building block in the design of therapeutic agents targeting serine proteases. A prominent example is dabigatran, an anticoagulant that directly inhibits thrombin. The 4-ethoxy substituent can be used to fine-tune the physicochemical properties of a lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Ligand for Affinity Chromatography: Immobilized benzamidine is widely used as a ligand in affinity chromatography to purify serine proteases from complex biological mixtures.[2]

Safety and Handling

-

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin and serious eye irritation.[5]

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store desiccated and protected from light.[16]

-

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) for 4-Ethoxybenzamide. HMDB. Available at: [Link]

-

NROChemistry. Pinner Reaction. NROChemistry. Available at: [Link]

-

PubChem. p-Ethoxybenzamide (CID 108776). National Center for Biotechnology Information. Available at: [Link]

-

Chemical Register. 4-Ethoxy-n-ethyl-benzenesulfonamide, 4-Ethoxy-N-Hydroxy-Benzamidine Suppliers & Manufacturers. Chemical Register. Available at: [Link]

-

Merck Index. Pinner Reaction. Available at: [Link]

-

Wikipedia. Pinner reaction. Wikipedia. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. Beilstein J. Org. Chem. 2013, 9, 1572–1577. Available at: [Link]

-

NIST. Benzenamine, 4-ethoxy- IR Spectrum. NIST WebBook. Available at: [Link]

-

SpectraBase. 4-ethoxy-N-(2-pyridinylmethyl)benzamide 1H NMR Spectrum. SpectraBase. Available at: [Link]

-

NIST. Benzenamine, 4-ethoxy-2-nitro- IR Spectrum. NIST WebBook. Available at: [Link]

-

BMRB. Benzamide at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry, 45(23), 4995–5004. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) for 4-Methoxybenzaldehyde. HMDB. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) for 4-Methoxybenzaldehyde. HMDB. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

PubChem. 2-Ethoxybenzamide (CID 3282). National Center for Biotechnology Information. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Oregon State University Chemistry Department. Available at: [Link]

-

PubChem. Benzamide, 4-ethoxy-N,N-dimethyl- (CID 3342315). National Center for Biotechnology Information. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) for Benzamidine. HMDB. Available at: [Link]

-

PubChem. 4-((4-Ethoxybenzylidene)amino)benzonitrile (CID 90598). National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Cheméo. Available at: [Link]

-

PubChem. 4-Methoxybenzonitrile (CID 70129). National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids? ResearchGate. Available at: [Link]

-

ResearchGate. Solubility of drugs in ethanol and dmso. ResearchGate. Available at: [Link]

-

Veeprho. 4-(2-(Dimethylamino)ethoxy)benzonitrile Hydrochloride. Veeprho. Available at: [Link]

-

National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

-

SpectraBase. 4-Ethoxybenzonitrile 13C NMR Spectrum. SpectraBase. Available at: [Link]

Sources

- 1. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-ETHOXY-2,3-DIFLUOROBENZONITRILE, JRD, 97%,4-Ethoxy-2,3-difluorobenzoyl chloride Suppliers & Manufacturers [chemicalregister.com]

- 5. Benzamidine Hydrochloride | 1670-14-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4-Methoxybenzonitrile 99 874-90-8 [sigmaaldrich.com]

- 7. 10031-82-0 CAS MSDS (4-Ethoxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pinner Reaction | NROChemistry [nrochemistry.com]

- 12. Pinner Reaction [drugfuture.com]

- 13. Pinner reaction - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. goldbio.com [goldbio.com]

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-benzamidine Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-ethoxy-benzamidine and its derivatives, compounds of significant interest in medicinal chemistry and drug development.[1][2] The guide is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the prevalent synthetic methodologies. The primary focus is on the Pinner reaction, a classic and reliable method for the synthesis of amidines from nitriles.[3] Additionally, alternative routes, including those involving thioamides and modern catalytic approaches, are discussed to provide a well-rounded perspective on the available synthetic strategies. This document emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes visual representations of the synthetic workflows to facilitate a deeper understanding of the practical aspects of these syntheses.

Introduction: The Significance of this compound Derivatives

Benzamidine derivatives are a critical class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1] The incorporation of an ethoxy group at the 4-position of the benzamidine scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this compound derivatives attractive targets for drug discovery programs. These compounds have been investigated for their potential as inhibitors of various enzymes and receptors, highlighting the need for robust and efficient synthetic methods to access a diverse range of analogues for structure-activity relationship (SAR) studies.

This guide will delve into the core synthetic strategies for preparing these valuable compounds, with a strong emphasis on practical, laboratory-scale synthesis.

The Pinner Reaction: A Cornerstone in Amidine Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, remains one of the most practical and widely used methods for the synthesis of unsubstituted amidines from nitriles.[3] The reaction proceeds in two main stages: the formation of a Pinner salt (an imidate hydrochloride) followed by ammonolysis to yield the desired amidine hydrochloride.

Mechanistic Insights

The Pinner reaction is an acid-catalyzed process.[3] The key steps are as follows:

-

Protonation of the Nitrile: The nitrile nitrogen is protonated by a strong acid, typically anhydrous hydrogen chloride, to form a highly electrophilic nitrilium ion.

-

Nucleophilic Attack by Alcohol: An alcohol, in this case ethanol, acts as a nucleophile and attacks the nitrilium ion.

-

Formation of the Pinner Salt: The resulting intermediate is protonated on the nitrogen, leading to the formation of the ethyl imidate hydrochloride, commonly known as a Pinner salt.

-

Ammonolysis: The Pinner salt is then treated with ammonia to displace the ethoxy group and form the final amidine hydrochloride.

Diagram 1: The Pinner Reaction Mechanism for the Synthesis of this compound Hydrochloride

Sources

- 1. Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzamide(3424-93-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Substituted Benzamidines

Introduction

Benzamidine, a simple aromatic amidine with the formula C₆H₅C(NH)NH₂, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives are a well-established class of competitive inhibitors targeting a variety of enzymes, most notably trypsin-like serine proteases.[1][2][3] These enzymes play crucial roles in physiological processes such as digestion, blood coagulation, and inflammation, making them significant targets for therapeutic intervention.[3] The benzamidine moiety is also found in several pharmaceutical agents, including the anticoagulant dabigatran.[1]

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of substituted benzamidines. We will delve into the molecular interactions governing their inhibitory activity, systematically analyze the impact of substitutions on the benzamidine core, and discuss advanced methodologies for their rational design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of enzyme inhibitors.

The Benzamidine Pharmacophore and Mechanism of Inhibition

The inhibitory activity of benzamidine derivatives is primarily attributed to their ability to mimic the side chain of arginine or lysine, the natural substrates of many serine proteases. The positively charged amidinium group forms key electrostatic interactions with a conserved aspartic acid residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction anchors the inhibitor in the active site, blocking substrate access and preventing catalysis.

Core Pharmacophoric Features

A pharmacophore model for benzamidine-based inhibitors of serine proteases typically consists of the following key features:

-

A Cationic Center: The protonated amidinium group is essential for the primary binding interaction with the negatively charged floor of the S1 pocket.

-

Aromatic Ring: The benzene ring provides a rigid scaffold and engages in hydrophobic interactions with residues lining the active site.

-

Substitution Points: The benzene ring offers multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: Common bioisosteric replacements for the amidine group.

Experimental Protocols

The following sections provide standardized protocols for the synthesis and biological evaluation of substituted benzamidines.

General Synthesis of Substituted Benzamides

Substituted benzamides are commonly synthesized via the coupling of a substituted benzoic acid with an amine. [4]A widely used and versatile method involves the use of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like hydroxybenzotriazole (HOBt).

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. [4]6. Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel. [4]

Caption: General workflow for the synthesis of substituted benzamides.

Enzyme Inhibition Assay

The inhibitory potency of synthesized benzamidine derivatives is typically determined using an in vitro enzyme inhibition assay. The following is a general protocol for determining the IC₅₀ (half-maximal inhibitory concentration) value.

Materials:

-

Target enzyme (e.g., trypsin, thrombin, plasmin)

-

Chromogenic or fluorogenic substrate specific for the enzyme

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds (substituted benzamidines) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Advanced Structural and Computational Analysis

X-ray Crystallography

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of protein-ligand complexes at atomic resolution. [5][6][7]Co-crystallization of a target enzyme with a benzamidine inhibitor provides invaluable insights into the precise binding mode, including:

-

The specific hydrogen bonding and ionic interactions between the inhibitor and the protein.

-

The conformation of the inhibitor within the active site.

-

The positions of water molecules that may mediate protein-ligand interactions.

This detailed structural information is crucial for understanding the SAR at a molecular level and for guiding the rational design of more potent and selective inhibitors. [5]For example, X-ray crystallographic studies of benzamidine-inhibited trypsin have provided a detailed picture of the interactions within the S1 pocket. [8]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of protein-ligand interactions, complementing the static picture obtained from X-ray crystallography. By simulating the movement of atoms over time, MD can be used to:

-

Investigate the stability of the protein-ligand complex.

-

Characterize the flexibility of both the protein and the ligand.

-

Identify transient binding pockets or alternative binding modes.

-

Calculate the binding free energy of the inhibitor.

A study reconstructing the binding process of benzamidine to trypsin using MD simulations identified multiple metastable binding sites and transition states, providing a detailed understanding of the binding pathway. [9]

Conclusion

The substituted benzamidine scaffold represents a versatile and highly tractable platform for the design of potent and selective enzyme inhibitors. A thorough understanding of the structure-activity relationships, guided by both empirical data and advanced computational and structural techniques, is paramount for the successful optimization of lead compounds. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of this important class of molecules. By integrating rational design, robust synthetic chemistry, and detailed biological and structural evaluation, the development of novel benzamidine-based therapeutics can be significantly advanced.

References

- Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983).

- Alves, N. J., Kandukuri, S., & Singh, R. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH.

- Patel, H. R. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.

- Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.

- Stürzebecher, J., & Walsmann, P. (1977).

- Panda, S. S., & Girgis, A. S. (2017). Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. PubMed.

- Wikipedia. (n.d.). Benzamidine. Wikipedia.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies. NINGBO INNO PHARMCHEM CO.,LTD..

- Arias, H. R., Targowska-Duda, K. M., & Kaczor, A. A. (2017).

- Pérez-Picaso, L., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.

- Chen, T., et al. (2018).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Utilizing Benzamide as a Ligand in X-ray Crystallography Studies. BenchChem.

- Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting.

- Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Pérez-Picaso, L., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

- Smiglak, M., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.

- Yang, Z., et al. (2025). The Synthesis of Amide and its Bioisosteres. Bentham Science Publishers.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- Smidt, M. L., et al. (2004).

- Buch, I., Giorgino, T., & De Fabritiis, G. (2011).

- Shah, N. H., & Parikh, A. R. (2015).

- Tidwell, R. R., et al. (1978).

- De, B., & Zhang, D. (2022). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Pharmaceutical Chemistry & Chemical Science.

- Wikipedia. (n.d.).

- Owen, R. L. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences.

- Ciancetta, A., et al. (2017). Protein X-ray Crystallography and Drug Discovery. MDPI.

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 7. Protein X-ray Crystallography and Drug Discovery [mdpi.com]

- 8. Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

The Serine Protease Landscape: Unveiling the Therapeutic Potential of 4-Ethoxy-benzamidine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Ethoxy-benzamidine, a member of the well-established class of benzamidine-based serine protease inhibitors, presents a compelling scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, with a primary focus on its role as a competitive inhibitor of key serine proteases implicated in a range of pathologies, including cancer, thrombosis, and inflammation. By synthesizing current literature on structure-activity relationships within the benzamidine class, this document offers a predictive framework for the inhibitory profile of this compound. Furthermore, we provide detailed, field-proven experimental protocols for the comprehensive evaluation of its inhibitory activity and selectivity. This guide is intended to empower researchers and drug development professionals to unlock the full therapeutic potential of this promising small molecule.

Introduction: The Enduring Promise of Benzamidine Scaffolds

Benzamidine and its derivatives have long been recognized as potent, reversible, competitive inhibitors of trypsin-like serine proteases.[1] The positively charged amidinium group mimics the side chains of arginine and lysine, allowing for specific recognition and binding within the S1 pocket of these enzymes. The versatility of the benzamidine scaffold lies in the ability to modify the benzene ring with various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[2] The 4-ethoxy substitution, in particular, is predicted to enhance binding affinity through favorable hydrophobic interactions within the target enzyme's active site.[2]

This guide will delve into the most promising therapeutic targets for this compound, focusing on the scientific rationale for their selection and providing the practical tools necessary for their experimental validation.

Primary Therapeutic Target Class: The Serine Proteases

Serine proteases are a large and diverse family of enzymes that play critical roles in a vast array of physiological and pathological processes.[3] Their dysregulation is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. Based on extensive structure-activity relationship (SAR) studies of substituted benzamidines, this compound is predicted to exhibit significant inhibitory activity against several key trypsin-like serine proteases.[2]

Urokinase-Type Plasminogen Activator (uPA): A Key Target in Oncology

The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix (ECM) degradation, a process essential for tumor cell invasion and metastasis.[4][5] Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in various cancers.[4] By inhibiting uPA, this compound has the potential to disrupt the proteolytic cascade that facilitates cancer cell dissemination.

Key Mechanistic Insights:

-

Inhibition of Plasminogen Activation: uPA's primary role is to convert the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades major components of the ECM and activates other matrix metalloproteinases (MMPs).[4]

-

Disruption of Cell Signaling: The binding of uPA to its cell surface receptor, uPAR, not only localizes proteolytic activity but also initiates intracellular signaling pathways that promote cell proliferation, migration, and survival.[4][6]

Below is a diagram illustrating the central role of uPA in the tumor microenvironment and the proposed point of intervention for this compound.

Caption: uPA signaling pathway and the inhibitory action of this compound.

Thrombin and Factor Xa: Targets in Thrombosis

Thrombin (Factor IIa) and Factor Xa are critical serine proteases in the blood coagulation cascade. Their inhibition is a well-established strategy for the prevention and treatment of thrombotic disorders. Benzamidine derivatives have demonstrated inhibitory activity against both enzymes.[1][2] The hydrophobicity of the ethoxy group in this compound is expected to contribute favorably to its interaction with the active sites of these proteases.[2]

Plasmin: A Target in Fibrinolysis and Inflammation

Plasmin is the primary enzyme responsible for the degradation of fibrin clots (fibrinolysis). While essential for normal hemostasis, excessive plasmin activity can lead to bleeding complications. Conversely, insufficient activity can contribute to thrombosis. Benzamidines are known inhibitors of plasmin, and this compound could potentially modulate its activity.[2][3]

Experimental Validation: A Step-by-Step Approach

The following section provides detailed protocols for the characterization of this compound's inhibitory activity.

General Serine Protease Inhibition Assay using a Chromogenic Substrate

This protocol outlines a robust and widely applicable method for determining the inhibitory potency (IC50 and Ki) of this compound against a panel of serine proteases.

Principle: The assay measures the ability of the inhibitor to reduce the rate of cleavage of a protease-specific chromogenic substrate. The cleavage releases a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically.

Materials:

-

Purified serine protease (e.g., human uPA, thrombin, plasmin, trypsin)

-

Specific chromogenic substrate for each protease (e.g., S-2444 for uPA, S-2238 for thrombin, S-2251 for plasmin, S-2222 for trypsin)

-

This compound hydrochloride

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Experimental Workflow:

Caption: Workflow for determining serine protease inhibition.

Detailed Protocol:

-

Prepare a stock solution of this compound hydrochloride in the assay buffer.

-

Perform serial dilutions of the stock solution in the assay buffer to create a range of inhibitor concentrations.

-

In a 96-well microplate, add a fixed volume of each inhibitor dilution (and a buffer control).

-

Add a fixed volume of the serine protease solution to each well and mix gently.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a fixed volume of the corresponding chromogenic substrate to each well.

-

Immediately place the microplate in a plate reader and measure the increase in absorbance at 405 nm over time (kinetic read).

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

To determine the inhibition constant (Ki) , perform the assay with varying concentrations of both the inhibitor and the substrate. The data can then be analyzed using methods such as Dixon plots or Lineweaver-Burk plots. For competitive inhibitors, the Ki can also be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Data Presentation: Predictive Inhibitory Profile

While specific experimental data for this compound is not yet publicly available, based on the known inhibitory profiles of other substituted benzamidines, we can predict a range of potential inhibition constants (Ki).[1][2][3]

| Target Serine Protease | Predicted Ki Range (µM) | Therapeutic Area |

| Urokinase-Type Plasminogen Activator (uPA) | 1 - 50 | Oncology (Anti-metastasis) |

| Thrombin (Factor IIa) | 10 - 100 | Thrombosis (Anticoagulant) |

| Factor Xa | 10 - 150 | Thrombosis (Anticoagulant) |

| Plasmin | 5 - 75 | Fibrinolysis/Inflammation |

| Trypsin | 0.1 - 10 | (Primarily for in vitro use) |

Note: These are predicted ranges based on structure-activity relationships of similar compounds and require experimental verification.

Selectivity and Off-Target Considerations

A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects and potential toxicity. While benzamidines are generally considered selective for serine proteases, cross-reactivity within this large enzyme family is a possibility.

Strategies for Selectivity Profiling:

-

Comprehensive Serine Protease Panel Screening: Test this compound against a broad panel of purified human serine proteases to determine its selectivity profile.

-

Cell-Based Assays: Evaluate the compound's effects in relevant cell-based models to assess its functional selectivity in a more physiological context.

-

In Vivo Studies: In preclinical animal models, assess the compound's efficacy and safety profile to identify any potential on-target or off-target toxicities.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel serine protease inhibitors with significant therapeutic potential. Its predicted activity against key enzymes such as uPA and thrombin warrants further investigation. The experimental protocols and conceptual framework provided in this guide offer a clear path forward for researchers to rigorously evaluate the inhibitory profile, selectivity, and therapeutic utility of this and related benzamidine derivatives. Future work should focus on obtaining precise quantitative inhibitory data, elucidating the structural basis of its interactions with target proteases through co-crystallization studies, and exploring its efficacy in relevant disease models.

References

-

Alves, V. M., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(24), e202200424. [Link]

-

Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579–1585. [Link]

-

GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937. [Link]

-

ACS Publications. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. [Link]

-

Wang, C. C., & Shaw, E. (1980). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. The Journal of biological chemistry, 255(10), 4785–4791. [Link]

-

D'Alessio, S., et al. (2018). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Cancers, 10(2), 49. [Link]

-

de Macedo, G. A., et al. (2008). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry, 51(15), 4591–4601. [Link]

-

Siller, U., et al. (2012). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Journal of medicinal chemistry, 55(4), 1735–1745. [Link]

-

Abd-El-Aziz, A. S., et al. (2015). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. European journal of medicinal chemistry, 92, 764–778. [Link]

-

Am Ende, C. W., & Liras, S. (2015). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS chemical biology, 10(1), 51–61. [Link]

-

Gondi, C. S., & Rao, J. S. (2013). The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies. International journal of molecular sciences, 14(5), 10471–10519. [Link]

-

Lee, J. H., et al. (2022). High Cell Density Fermentation Strategy for High-Level Soluble Expression of Glucagon-like Peptide-1 Analogue in Escherichia coli. International journal of molecular sciences, 23(19), 11299. [Link]

-

Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

-

White, B. E., et al. (2015). Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives. Biochemical and biophysical research communications, 457(3), 329–333. [Link]

-

Aathimanikandan, S. V., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Organic & biomolecular chemistry, 13(33), 8821–8825. [Link]

-

van der Vlag, R., et al. (2013). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & cellular proteomics : MCP, 12(10), 2945–2957. [Link]

-

Stürzebecher, J., et al. (1984). Inhibition of bovine and human thrombins by derivatives of benzamidine. Thrombosis research, 36(5), 457–465. [Link]

-

Hisamatsu, Y., et al. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules (Basel, Switzerland), 26(2), 438. [Link]

-

Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

-

Macfarlane, D. E., & Stroud, R. M. (1976). The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors. Blood, 48(1), 129–140. [Link]

-

D'Alessio, S., et al. (2018). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Cancers, 10(2), 49. [Link]

-

Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and haemostasis, 38(4), 776–792. [Link]

-

O'Donoghue, A. J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in chemistry, 10, 976378. [Link]

-

Kido, H., et al. (1993). A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese journal of cancer research : Gann, 84(7), 785–791. [Link]

-

Alves, V. M. (2022). MODULATING PLASMIN ACTIVITY USING REVERSIBLE MULTIVALENT INHIBITORS FOR DRUG DELIVERY APPLICATIONS (Doctoral dissertation, Purdue University Graduate School). [Link]

-

Stürzebecher, J., et al. (1983). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 364(12), 1739–1745. [Link]

-

Hamada, M., et al. (2024). Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator. International journal of molecular sciences, 25(10), 5293. [Link]

-

Weitz, J. I., & Buller, H. R. (2002). Direct thrombin inhibitors. Thrombosis research, 106(4-5), V275–V284. [Link]

-

Inagami, T., & Sturtevant, J. M. (1960). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N -α-benzyloxycarbonyl- l -lysine- p -nitroanilide: Mechanism of Trypsin Catalysis. The Journal of biological chemistry, 235, 1019–1023. [Link]

-

Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]

-

Alves, V. M., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(24), e202200424. [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

-

Chromogenix. (n.d.). Kinetic Tables. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of selected plasmin inhibitors. Retrieved from [Link]

-

Chen, C. Y., et al. (2019). Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs. Cancers, 11(10), 1452. [Link]

Sources

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies | MDPI [mdpi.com]

Early-Stage Research on 4-Ethoxy-benzamidine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Rationale for Pursuing 4-Ethoxy-benzamidine Analogs

In the landscape of modern drug discovery, the benzamidine scaffold has consistently emerged as a privileged fragment, particularly in the design of inhibitors for enzymes such as serine proteases and protein tyrosine phosphatases. Its inherent ability to mimic arginine and lysine residues allows it to effectively interact with the active sites of these enzymes. This guide focuses on the early-stage research and development of a specific subclass: this compound analogs. The strategic incorporation of a 4-ethoxy group offers a compelling avenue for modulating the physicochemical properties of the parent benzamidine molecule. This modification can potentially enhance cell permeability, fine-tune target engagement, and improve metabolic stability, thereby addressing common challenges in the progression of small molecule therapeutics.

Recent research has highlighted the potential of related benzamide derivatives. For instance, 2-ethoxy-4-(methoxymethyl)benzamide analogs have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in type 2 diabetes and obesity.[1] Furthermore, other substituted benzamides have shown activity as inhibitors of the presynaptic choline transporter, highlighting the versatility of this chemical class.[2][3] This guide provides a comprehensive, in-depth framework for the systematic exploration of this compound analogs, from initial synthesis to hit identification and preliminary structure-activity relationship (SAR) analysis.

Part 1: Synthesis of the this compound Scaffold and Analog Library

The successful launch of any early-stage drug discovery campaign hinges on a robust and flexible synthetic strategy. The following protocols outline the synthesis of the core this compound scaffold and provide a roadmap for the creation of a diverse analog library.

1.1: Synthesis of 4-Ethoxy-benzonitrile (Key Intermediate)

The journey begins with the synthesis of the crucial intermediate, 4-ethoxy-benzonitrile, from the readily available 4-hydroxy-benzonitrile.

Protocol 1: Williamson Ether Synthesis of 4-Ethoxy-benzonitrile

-

To a solution of 4-hydroxy-benzonitrile (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (K2CO3) (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl iodide (CH3CH2I) or diethyl sulfate ((CH3CH2)2SO4) (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-ethoxy-benzonitrile.

1.2: Conversion to this compound Hydrochloride (Core Scaffold)

The Pinner reaction is a classic and reliable method for converting nitriles to imidates, which are then readily converted to the corresponding amidines.

Protocol 2: Pinner Reaction for this compound Hydrochloride Synthesis

-

Cool a solution of anhydrous ethanol (a sufficient volume to dissolve the starting material) to 0°C.

-

Bubble dry hydrogen chloride (HCl) gas through the cold ethanol until saturation is achieved.

-

Add 4-ethoxy-benzonitrile (1.0 eq) to the ethanolic HCl solution.

-

Allow the reaction mixture to stir at room temperature, monitoring the formation of the ethyl 4-ethoxybenzimidate hydrochloride precipitate.

-

After complete precipitation, collect the solid by filtration and wash with cold diethyl ether to remove excess HCl and unreacted starting material.

-

Dry the imidate intermediate under vacuum.

-

To a solution of the dried imidate in anhydrous ethanol, add a saturated solution of ammonia in ethanol.

-

Stir the reaction mixture at room temperature and monitor the conversion to this compound hydrochloride by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield pure this compound hydrochloride.

A similar, well-documented procedure for the synthesis of 4-methoxybenzamidine hydrochloride from 4-methoxybenzonitrile further validates this synthetic approach.[4]

1.3: Strategy for Analog Library Synthesis

To explore the structure-activity relationship, a library of analogs should be synthesized by modifying the core scaffold. The following diagram illustrates a potential workflow for generating this library.

Figure 1: Synthetic workflow for this compound and its analogs.

Part 2: In Vitro Screening Cascade

A tiered screening approach is essential for efficiently identifying promising compounds from the synthesized library. The following cascade is designed to progress from a broad primary screen to more specific secondary and cellular assays.

2.1: Primary Assay: Broad-Spectrum Protease Inhibition

Given the known activity of benzamidine derivatives as protease inhibitors, a primary screen against a panel of representative serine proteases (e.g., trypsin, thrombin, chymotrypsin) is a logical starting point.[5]

Protocol 3: Fluorogenic Protease Inhibition Assay

-

Prepare a stock solution of each test compound in 100% DMSO.

-

In a 96-well or 384-well black plate, add the test compound to the appropriate final concentration. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Add the specific protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a fluorogenic substrate specific to the protease being assayed.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocity (V) for each well.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Fit the concentration-response data to a suitable equation to determine the IC50 value for each active compound.

2.2: Secondary Assays: Target-Specific and Selectivity Profiling

Compounds demonstrating significant activity in the primary screen should be advanced to more specific secondary assays to confirm their mechanism of action and assess their selectivity. For example, if PTP1B is a hypothesized target, a direct enzymatic assay against this phosphatase would be the next step.[1]

Protocol 4: PTP1B Inhibition Assay

-

Similar to the protease assay, prepare serial dilutions of the hit compounds.

-

In a 96-well plate, add the test compounds, recombinant human PTP1B enzyme, and a suitable assay buffer.

-

Incubate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding a phosphatase substrate such as p-nitrophenyl phosphate (pNPP).

-

After a defined incubation period, stop the reaction and measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Calculate the percent inhibition and determine the IC50 values.

-

To assess selectivity, this assay should be repeated with other relevant phosphatases (e.g., TCPTP).

2.3: Cellular Assays: Assessing Target Engagement and Cytotoxicity

The most promising compounds from secondary screening should be evaluated in a cellular context to confirm their ability to penetrate cells and engage the target in a more physiologically relevant environment.

Protocol 5: Cellular Target Engagement Assay (e.g., Insulin-Stimulated Glucose Uptake for PTP1B)

-

Culture a relevant cell line (e.g., HepG2 cells for PTP1B) to confluence in 96-well plates.[1]

-

Treat the cells with the test compounds for a specified duration.

-